Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
Description
Properties
Molecular Formula |
C17H12BrClO3 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
prop-2-ynyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)13-5-8-16(15(18)10-13)22-11-12-3-6-14(19)7-4-12/h1,3-8,10H,9,11H2 |
InChI Key |
ALZKADJLXUPZPG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 3-bromo-4-((4-chlorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The propynyl group can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation of the propynyl group can produce a carboxylic acid .
Scientific Research Applications
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical research.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, while the bromine and chlorobenzyl ether moieties can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Structural Analogs from
The following bromobenzoate esters share partial structural motifs with the target compound (see Table 1):
| Compound Name | Substituents on Benzoate Core | Ester Group | Key Differences |
|---|---|---|---|
| 3-Iodoprop-2-ynyl 2-bromobenzoate (71992-10-4) | Bromo at position 2 | Propargyl (iodo) | Iodo vs. hydrogen in propargyl; substitution position on benzoate |
| 4-(Benzyloxy)phenyl 2-bromobenzoate | Bromo at position 2 | 4-Benzyloxyphenyl | Benzyloxy vs. 4-chlorobenzyloxy; ester group linkage |
Key Observations :
- Substitution Position : The target’s bromo group at position 3 distinguishes it from analogs with bromo at position 2, which may alter electronic effects and steric interactions .
- Propargyl Modifications : The iodo-substituted propargyl group in 71992-10-4 may enhance electrophilicity compared to the target’s unsubstituted propargyl, influencing reactivity in click chemistry applications .
Halogenated Pyrazoline Derivatives ()
Compounds 16–18 in feature bromo and chloro substituents on pyrazoline cores but differ in functional groups:
| Compound ID | Core Structure | Halogen Substituents | Functional Groups | Melting Point (°C) |
|---|---|---|---|---|
| 17 | Pyrazoline-sulfonamide | 4-Bromo, 4-chlorophenyl | Sulfonamide, ketone | 129–130 |
| Target | Benzoate ester | 3-Bromo, 4-chlorobenzyloxy | Ester, propargyl | Not reported |
Key Observations :
- Biological Relevance : Sulfonamide groups (e.g., in compound 17) are associated with enhanced hydrogen-bonding capacity and bioavailability compared to esters, which are more lipophilic .
- Thermal Stability : The target’s ester group may lower its melting point relative to sulfonamides like compound 17, though experimental validation is needed .
Intermolecular Interactions and Crystallography
- Hydrogen Bonding: The ester carbonyl may act as a hydrogen bond acceptor, similar to ketones in compound 15. However, the absence of NH groups (cf.
- Software Tools : SHELX and WinGX () would be essential for solving the target’s crystal structure, with SHELXL refining halogen-mediated interactions .
Biological Activity
Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a prop-2-ynyl group, a bromine atom, and a chlorobenzyl ether moiety, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related benzoate derivatives have shown significant cytotoxicity against various cancer cell lines. A study reported that certain analogs exhibited IC50 values as low as 4.363 μM in HCT116 colon cancer cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .
The mechanism of action for these compounds often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Molecular docking studies suggest that these compounds may interact with the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest .
Pharmacological Profile
| Property | Value |
|---|---|
| Molecular Weight | 464.77 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under ambient conditions |
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Animal Models : In vivo studies using xenograft models have shown that administration of this compound resulted in significant tumor regression without notable toxicity, reinforcing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
